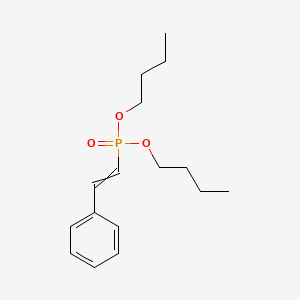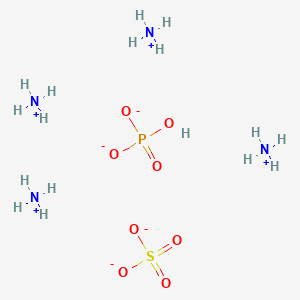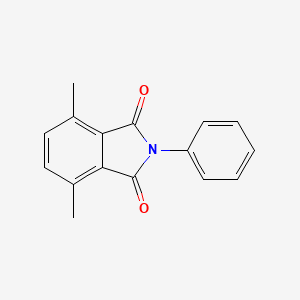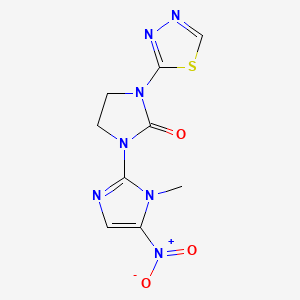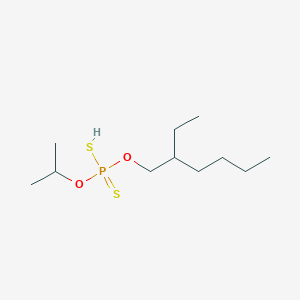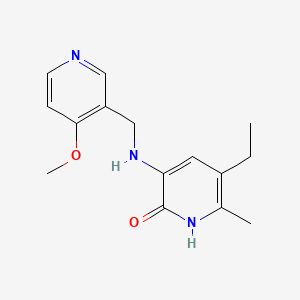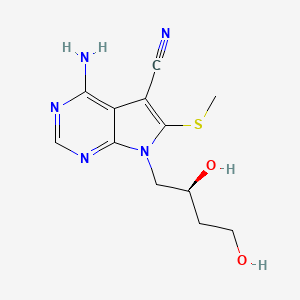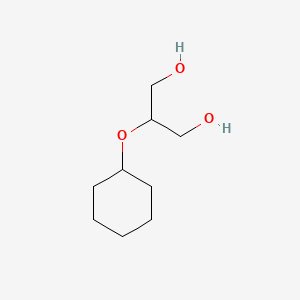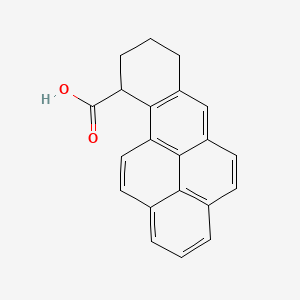
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 3-chloro-N,N-dimethylcyclohexan-1-amine and 2,4,6-trinitrophenol The former is a cyclohexane derivative with a chlorine atom and a dimethylamine group, while the latter is a nitrophenol derivative known for its explosive properties
Métodos De Preparación
The synthesis of 3-chloro-N,N-dimethylcyclohexan-1-amine typically involves the chlorination of N,N-dimethylcyclohexan-1-amine. This can be achieved using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
For the preparation of 2,4,6-trinitrophenol, also known as picric acid, nitration of phenol is performed using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to ensure safety and yield.
Análisis De Reacciones Químicas
3-chloro-N,N-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Aplicaciones Científicas De Investigación
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-N,N-dimethylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The chlorine atom and dimethylamine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. For 2,4,6-trinitrophenol, its explosive properties are due to the rapid decomposition and release of gases upon ignition, which generates a high-pressure shock wave.
Comparación Con Compuestos Similares
Similar compounds to 3-chloro-N,N-dimethylcyclohexan-1-amine include other chlorinated amines such as 3-chloro-N,N-dimethylpropan-1-amine and 3-chloro-N,N-dimethylbutan-1-amine. These compounds share similar structural features but differ in the length of the carbon chain, which can influence their reactivity and applications.
For 2,4,6-trinitrophenol, similar compounds include other nitrophenols like 2,4-dinitrophenol and 2,6-dinitrophenol. These compounds also possess nitro groups that contribute to their reactivity and potential use as explosives or chemical intermediates.
Propiedades
Número CAS |
7461-56-5 |
|---|---|
Fórmula molecular |
C14H19ClN4O7 |
Peso molecular |
390.77 g/mol |
Nombre IUPAC |
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H16ClN.C6H3N3O7/c1-10(2)8-5-3-4-7(9)6-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,3-6H2,1-2H3;1-2,10H |
Clave InChI |
RMCHIIRYNWWPSZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCCC(C1)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



